molecular formula C10H12FNO4 B12995765 1,3-Diethoxy-2-fluoro-4-nitrobenzene

1,3-Diethoxy-2-fluoro-4-nitrobenzene

Cat. No.: B12995765
M. Wt: 229.20 g/mol
InChI Key: LYHGAMVNFWWUIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Diethoxy-2-fluoro-4-nitrobenzene is an organic compound with the molecular formula C10H12FNO4 It is a derivative of benzene, characterized by the presence of ethoxy, fluoro, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethoxy-2-fluoro-4-nitrobenzene typically involves a multi-step process. One common method includes the nitration of 1,3-diethoxybenzene followed by fluorination. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group. The subsequent fluorination can be achieved using a fluorinating agent such as potassium fluoride in the presence of a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethoxy-2-fluoro-4-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.

    Fluorination: Potassium fluoride in dimethylformamide at elevated temperatures.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride.

    Oxidation: Potassium permanganate.

Major Products Formed

    Amino Derivatives: Formed by the reduction of the nitro group.

    Substituted Aromatics: Formed by nucleophilic aromatic substitution reactions.

    Oxidized Products: Aldehydes or carboxylic acids formed by oxidation of ethoxy groups.

Comparison with Similar Compounds

1,3-Diethoxy-2-fluoro-4-nitrobenzene can be compared with other similar compounds such as:

Properties

Molecular Formula

C10H12FNO4

Molecular Weight

229.20 g/mol

IUPAC Name

1,3-diethoxy-2-fluoro-4-nitrobenzene

InChI

InChI=1S/C10H12FNO4/c1-3-15-8-6-5-7(12(13)14)10(9(8)11)16-4-2/h5-6H,3-4H2,1-2H3

InChI Key

LYHGAMVNFWWUIC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)[N+](=O)[O-])OCC)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.